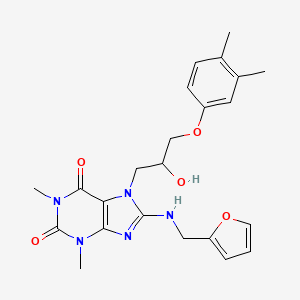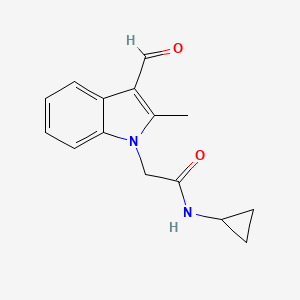
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide (NCFIA) is a cyclic organic compound with a molecular formula of C15H15NO3. It is an indole derivative, which is a type of heterocyclic compound containing an aromatic ring with nitrogen atoms. NCFIA has been found to have a wide range of applications in scientific research, including in the fields of medicinal chemistry, biochemistry, and physiology.
Mecanismo De Acción
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been found to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes, such as mood, appetite, sleep, and memory. N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide binds to the receptor and activates it, leading to the release of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. This activation of the receptor leads to the physiological effects of N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide.
Biochemical and Physiological Effects
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide is capable of inhibiting the activity of various enzymes, such as cytochrome P450 and cytochrome b5. This inhibition of enzyme activity can lead to changes in the metabolism of drugs and other xenobiotics. N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has also been found to have antidepressant-like effects in animal models, which is thought to be due to its agonist activity at the serotonin 5-HT2A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, its agonist activity at the serotonin 5-HT2A receptor makes it a useful tool for studying the effects of indole derivatives on various physiological processes. However, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide also has some limitations for use in laboratory experiments. It is not water-soluble, and it is not very stable in acidic or basic conditions.
Direcciones Futuras
There are several potential future directions for N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide research. One potential direction is to further study the effects of N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide on various physiological processes, such as cell signaling, gene expression, and enzyme activity. Additionally, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide could be used as a starting material for the synthesis of various indole derivatives, which could be studied for their potential therapeutic applications. Finally, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide could be used as a tool to study the effects of indole derivatives on various physiological processes, such as mood, appetite, sleep, and memory.
Métodos De Síntesis
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide can be synthesized by a multi-step process. The first step involves the reaction of cyclopropyl bromide with 2-methyl-3-formyl-indole in the presence of a base such as sodium hydroxide. This reaction forms the cyclopropyl ring of N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide. The second step involves the addition of acetic anhydride to the intermediate, which forms the acetamide group. The final step involves the hydrolysis of the acetamide group to form N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide.
Aplicaciones Científicas De Investigación
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been used in various scientific research applications, including medicinal chemistry, biochemistry, and physiology. In medicinal chemistry, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been used as a starting material for the synthesis of various indole derivatives, which have been studied for their potential therapeutic applications. In biochemistry, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been used as a substrate for various enzymes, such as cytochrome P450 and cytochrome b5, which are involved in the metabolism of drugs and other xenobiotics. In physiology, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been used as a tool to study the effects of indole derivatives on various physiological processes, such as cell signaling, gene expression, and enzyme activity.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-13(9-18)12-4-2-3-5-14(12)17(10)8-15(19)16-11-6-7-11/h2-5,9,11H,6-8H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGDGNJSDGENBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3CC3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

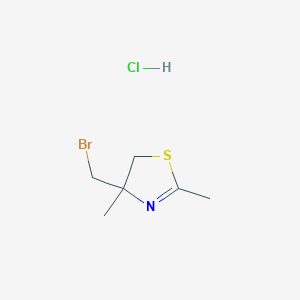

![N-(2-chloro-6-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2388196.png)

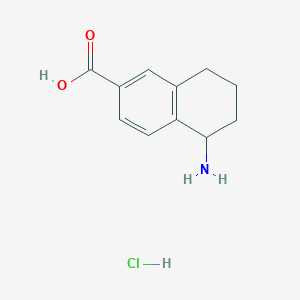

![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2388206.png)
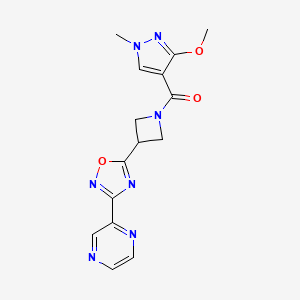
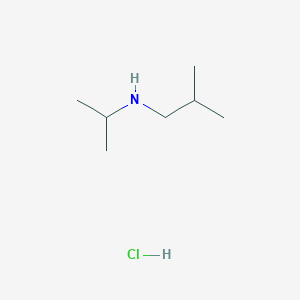
![2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2388210.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2388213.png)
![(2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2388214.png)
